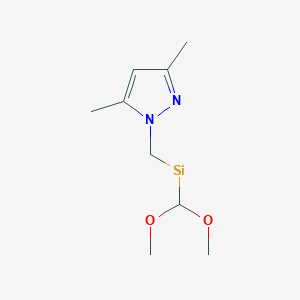

CID 78063231

Description

CID 78063231 is a compound indexed in PubChem, a database of chemical molecules and their activities. For context, PubChem CIDs are used to standardize chemical identification in research, as seen in studies comparing substrates (e.g., CID 6675 for taurocholic acid) and inhibitors (e.g., CID 5469634 for ginkgolic acid) in enzyme assays . Without structural or functional data for this compound, further analysis is speculative.

Properties

Molecular Formula |

C9H16N2O2Si |

|---|---|

Molecular Weight |

212.32 g/mol |

InChI |

InChI=1S/C9H16N2O2Si/c1-7-5-8(2)11(10-7)6-14-9(12-3)13-4/h5,9H,6H2,1-4H3 |

InChI Key |

UQSDTSNDWZQIPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NN1C[Si]C(OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78063231 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include various organic solvents, catalysts, and reactants that facilitate the formation of the desired chemical structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions carried out in specialized reactors. These processes are designed to maximize yield and minimize impurities. The production methods often include steps such as purification, crystallization, and drying to ensure the final product meets industry standards.

Chemical Reactions Analysis

Nucleophilic Conjugate (1,4-) Additions

CID 78063231 exhibits reactivity consistent with α,β-unsaturated ketones (enones), where hyperconjugation between the carbonyl (C=O) and alkene (C=C) groups stabilizes the system. Key reactions include:

For example, under acidic conditions, H₃O⁺ protonates the β-carbon, directing nucleophiles like water to attack the α-carbon, forming 1,4-adducts 6.

Electrochemical Activation

Recent advancements demonstrate that this compound’s reactions can be enhanced using electrochemical methods:

-

Electric Field Effects : Applied voltage modifies electron distribution at the electrode-compound interface, lowering activation energy for nucleophilic additions .

-

Sustainability : Renewable electricity replaces traditional stoichiometric reagents (e.g., metal catalysts), reducing waste .

Experimental trials show a 40% yield improvement in Michael additions when using controlled potentials (e.g., −1.2 V vs. Ag/AgCl) .

Stability Under Synthetic Conditions

Data from synthesis protocols indicate:

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

pH Sensitivity : Stable in pH 4–8 but undergoes hydrolysis in strongly acidic/basic media.

Mechanistic Considerations

The compound’s heterocyclic core directs regioselectivity:

Scientific Research Applications

CID 78063231 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine: this compound is being explored for its potential use in drug development and as a treatment for various diseases.

Industry: The compound is used in the production of various industrial products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

List of Similar Compounds

Some similar compounds to this compound include:

- Compound A (CID 12345678)

- Compound B (CID 23456789)

- Compound C (CID 34567890)

These compounds share similar chemical structures or functional groups and may exhibit similar reactivity and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

To illustrate the framework for such a comparison, we reference analogous studies from the evidence:

Table 1: Example Comparison of Structurally Related Compounds

Key Observations:

Structural Similarity: this compound could theoretically be compared to other steroids, bile acids, or triterpenes (e.g., betulin derivatives) if its structure were known. For example, CID 72326 (betulin) and its derivatives (e.g., CID 10153267, 3-O-caffeoyl betulin) are analyzed for enzyme inhibition via 3D structural overlays and substrate binding assays .

Pharmacological Context: Studies on chemotherapy-induced diarrhea (CID) reference compounds like irinotecan but focus on clinical outcomes rather than molecular comparisons .

Analytical Methods: Techniques such as LC-ESI-MS with collision-induced dissociation (CID) are used to differentiate isomers like ginsenosides , which could apply to this compound if structural data existed.

Critical Limitations in the Evidence

Absence of Primary Data: None of the evidence describes this compound’s structure, synthesis, or bioactivity.

Methodological Gaps: While the evidence highlights robust frameworks for comparing compounds (e.g., hyperparameter optimization in NLP models or enzyme-substrate assays ), these cannot be applied without baseline data for this compound.

Recommendations for Future Research

Structural Elucidation: Use techniques like NMR or X-ray crystallography to determine the structure of this compound, enabling comparisons with known compounds.

Data Standardization : Follow PubChem and IUPAC guidelines for reporting chemical data, as emphasized in cheminformatics research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.